Cas no 2138557-16-9 (3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one)

3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one is a substituted cyclohexanone derivative featuring a methoxy group at the 3-position and a branched 2-methylbutan-2-yl substituent at the 4-position. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound's defined stereochemistry and functional group arrangement enhance its utility in constructing complex molecular frameworks. Its stability under standard conditions and compatibility with various reaction conditions further underscore its versatility. Researchers may find it particularly useful in the development of fragrances, agrochemicals, or bioactive molecules due to its tailored substituent pattern.
3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one structure
2138557-16-9 structure
Product Name:3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
CAS No:2138557-16-9
MF:C12H22O2
MW:198.301884174347
CID:6015167
PubChem ID:165497129
Update Time:2025-06-08

3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
    • 2138557-16-9
    • EN300-1159292
    • 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one
    • Inchi: 1S/C12H22O2/c1-5-12(2,3)10-7-6-9(13)8-11(10)14-4/h10-11H,5-8H2,1-4H3
    • InChI Key: QOQPHXJIUASNSJ-UHFFFAOYSA-N
    • SMILES: O(C)C1CC(CCC1C(C)(C)CC)=O

Computed Properties

  • Exact Mass: 198.161979940g/mol
  • Monoisotopic Mass: 198.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Pricemore >>

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3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one Related Literature

Additional information on 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one

Introduction to 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one (CAS No. 2138557-16-9)

3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one, identified by the chemical abstracts service number 2138557-16-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a cyclohexanone backbone substituted with a methoxy group and an isobutyl group, exhibits unique structural and functional properties that make it a valuable candidate for further investigation in medicinal chemistry and material science.

The structural framework of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one consists of a six-membered aromatic ring (cyclohexane) functionalized at the 1-position with a carbonyl group (C=O), at the 3-position with a methoxy group (-OCH₃), and at the 4-position with an isobutyl group (C₄H₉). This specific arrangement of substituents imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.

In recent years, there has been growing interest in cyclohexanone derivatives due to their diverse applications in pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-donating (methoxy) and electron-withdrawing (carbonyl) groups in 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one creates a balance that can modulate its interactions with biological targets. This balance is particularly relevant in drug design, where the optimization of such properties can lead to the development of more effective and selective therapeutic agents.

One of the most compelling aspects of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one is its potential as a building block for more complex molecules. The cyclohexanone core is a versatile scaffold that can be further modified through various chemical reactions, such as nucleophilic addition, oxidation, or reduction. These modifications allow chemists to explore a wide range of structural variations, each with its own set of properties and potential applications.

Recent studies have highlighted the importance of cyclohexanone derivatives in the development of novel drugs. For instance, compounds with similar structural motifs have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The methoxy group in 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one may play a crucial role in these interactions by influencing the molecule's ability to bind to specific biological targets. Additionally, the isobutyl group could contribute to hydrophobic interactions, further modulating the compound's behavior in biological systems.

The synthesis of 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one presents an interesting challenge for organic chemists. The introduction of both functional groups at specific positions on the cyclohexane ring requires careful planning and execution to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions or directed ortho-metalation strategies, may be employed to achieve this goal. The development of efficient synthetic routes is essential for scaling up production and enabling further exploration of this compound's potential applications.

From a material science perspective, 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one could also find applications in the development of novel polymers or coatings. The presence of both polar (methoxy) and non-polar (isobutyl) groups makes this compound a promising candidate for creating materials with tailored properties. For example, it could be used to develop polymers with enhanced flexibility or biodegradability, or coatings with improved adhesion and durability.

The future prospects for 3-Methoxy-4-(2-methylbutan-2-yl)cyclohexan-1-one are vast and multifaceted. As our understanding of its chemical behavior and potential applications grows, so too will the opportunities for innovation in pharmaceuticals, materials science, and beyond. Continued research into this compound will undoubtedly lead to new discoveries and advancements that benefit society in numerous ways.

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